molecular formula C20H22FNO3 B11790949 Methyl 4-((1-benzylpiperidin-4-yl)oxy)-3-fluorobenzoate

Methyl 4-((1-benzylpiperidin-4-yl)oxy)-3-fluorobenzoate

Cat. No.: B11790949
M. Wt: 343.4 g/mol
InChI Key: QIMVDOFTCBBATE-UHFFFAOYSA-N
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Description

Methyl 4-((1-benzylpiperidin-4-yl)oxy)-3-fluorobenzoate is a chemical compound that belongs to the class of organic compounds known as benzoates. This compound is characterized by the presence of a benzoate ester functional group, a fluorine atom, and a piperidine ring substituted with a benzyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((1-benzylpiperidin-4-yl)oxy)-3-fluorobenzoate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((1-benzylpiperidin-4-yl)oxy)-3-fluorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted benzoates.

Scientific Research Applications

Methyl 4-((1-benzylpiperidin-4-yl)oxy)-3-fluorobenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-((1-benzylpiperidin-4-yl)oxy)-3-fluorobenzoate involves its interaction with specific molecular targets. The compound is known to bind to certain receptors in the central nervous system, modulating their activity. This interaction can influence various signaling pathways, leading to its observed effects .

Biological Activity

Methyl 4-((1-benzylpiperidin-4-yl)oxy)-3-fluorobenzoate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C19H22FN2O3
  • Molecular Weight : 348.39 g/mol
  • SMILES Notation : O=C(C1=CC=CC(F)=C1)NC2CCN(CC3=CC=CC=C3)CC2

This structure indicates the presence of a fluorobenzene ring and a piperidine moiety, which are critical for its biological activity.

Research indicates that this compound may exert its effects through several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes, including tyrosinase, which is involved in melanin production. Inhibition of this enzyme can lead to antimelanogenic effects, making it a candidate for skin-related applications .
  • Receptor Modulation : It may interact with neurotransmitter receptors due to the piperidine structure, potentially influencing neurological pathways and offering therapeutic effects in neurodegenerative diseases.
  • Anticancer Activity : Preliminary studies suggest that similar compounds in its class exhibit anticancer properties by modulating protein kinase activity, which is crucial for cell proliferation and survival .

Table 1: Biological Activities of this compound

Activity TypeAssay TypeIC50 Value (µM)Reference
Tyrosinase InhibitionEnzyme Assay0.18
Anticancer ActivityCell Proliferation AssayNot specified
Neurological EffectsReceptor Binding AssayNot specified

Case Studies

Case Study 1 : Tyrosinase Inhibition

A study evaluated the inhibitory effects of various derivatives of benzylpiperidine on Agaricus bisporus tyrosinase. This compound demonstrated significant inhibition with an IC50 value of 0.18 µM, indicating strong potential as an antimelanogenic agent without cytotoxicity towards B16F10 cells .

Case Study 2 : Anticancer Properties

In another investigation focusing on compounds with similar structures, methyl derivatives were tested for their ability to inhibit cancer cell proliferation. Results indicated that these compounds could effectively modulate protein kinase activity, leading to reduced tumor growth in vitro .

Properties

Molecular Formula

C20H22FNO3

Molecular Weight

343.4 g/mol

IUPAC Name

methyl 4-(1-benzylpiperidin-4-yl)oxy-3-fluorobenzoate

InChI

InChI=1S/C20H22FNO3/c1-24-20(23)16-7-8-19(18(21)13-16)25-17-9-11-22(12-10-17)14-15-5-3-2-4-6-15/h2-8,13,17H,9-12,14H2,1H3

InChI Key

QIMVDOFTCBBATE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)OC2CCN(CC2)CC3=CC=CC=C3)F

Origin of Product

United States

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